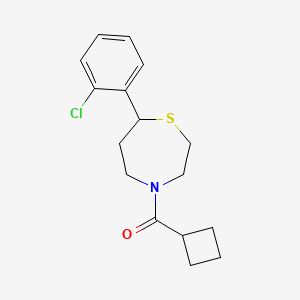

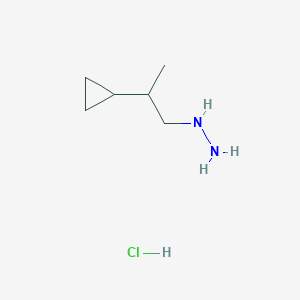

![molecular formula C7H8BrCl2N3 B2491969 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 2460751-23-7](/img/structure/B2491969.png)

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is a useful research compound. Its molecular formula is C7H8BrCl2N3 and its molecular weight is 284.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Molecular Scaffolds in Medicinal Chemistry

- The compound has been utilized in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, providing a three-dimensional molecular scaffold potentially useful for small molecules that can adapt optimally to biological target sites. This synthesis is particularly suited for combinatorial libraries due to the structural diversity of primary amines (Schmid, Schühle, & Austel, 2006).

Ionic Liquid-Promoted Synthesis

- 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride has been synthesized using ionic liquids, specifically 1-butyl-3-methylimidazolium bromide. This method offers simplicity in reaction workup and allows for the reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).

Pharmaceutical Industry Applications

- In the pharmaceutical sector, this compound is significant in the preparation of active pharmaceutical ingredients (APIs), especially using palladium-catalyzed Suzuki–Miyaura borylation reactions. It has potential use in the development of anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Diverse Chemical Synthesis Applications

- The compound is used in the synthesis of various chemicals, such as N-(pyridin-2-yl)amides and other 3-bromoimidazo[1,2-a]pyridines, through different reaction conditions and cyclization processes. This versatility is important for transferring 3-bromoimidazopyridines to other skeletons (Liu et al., 2019).

Chemodivergent Synthesis

- This compound is also integral in chemodivergent synthesis processes, providing pathways for creating different types of compounds under varied conditions, demonstrating its adaptability in chemical synthesis (Masters et al., 2011).

Microwave-Assisted One-Pot Synthesis

- An efficient, microwave-assisted one-pot synthesis method for a diverse set of 3-bromoimidazo[1,2-a]pyridines, including this compound, has been reported. This method is noted for its good yields and simplicity (Patil et al., 2014).

Synthesis of Ligands for Palladium-Catalyzed Cross-Coupling Reactions

- It has been used in synthesizing 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions, demonstrating its role in facilitating complex chemical reactions (Tran et al., 2019).

Biogenetically Inspired Synthesis of Marine Alkaloids

- This compound plays a role in the biogenetically inspired synthesis of marine C6N4 2-aminoimidazole alkaloids, highlighting its application in the synthesis of natural marine metabolites (Abou-Jneid et al., 2004).

Anti-Cancer and Antioxidant Activities

- Some derivatives of 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride have been evaluated for their anti-cancer and antioxidant activities, emphasizing its potential in therapeutic applications (Rehan, Al Lami, & Alanee, 2021).

Safety and Hazards

When handling 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided and dust formation should be prevented .

Wirkmechanismus

Imidazopyridines

, which include 3-Bromoimidazo[1,2-a]pyridin-6-amine, are a class of compounds that have been synthesized for various medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

The mode of action of imidazopyridines depends on their specific chemical structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Imidazopyridines can affect various biochemical pathways depending on their specific targets. For example, some imidazopyridines have been found to have anticancer activity, affecting pathways involved in cell proliferation and apoptosis .

Result of Action

Imidazopyridines can have a range of effects depending on their targets, from inhibiting cell growth in cancer to modulating immune responses .

Eigenschaften

IUPAC Name |

3-bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUMYJHPCWVPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1N)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)

![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)

![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)